molecular formula C19H23ClN2O2 B5716658 2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-6-ethoxyphenol

2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-6-ethoxyphenol

Cat. No.: B5716658
M. Wt: 346.8 g/mol
InChI Key: STAIPRVOSJJZGU-UHFFFAOYSA-N
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Description

2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-6-ethoxyphenol is a chemical compound that features a piperazine ring substituted with a 4-chlorophenyl group and an ethoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-6-ethoxyphenol typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Substitution Reactions: The piperazine ring is then substituted with a 4-chlorophenyl group through N-alkylation reactions.

    Introduction of the Ethoxyphenol Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-6-ethoxyphenol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while nitration can introduce nitro groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-6-ethoxyphenol involves its interaction with specific molecular targets, such as receptors and enzymes. For example, it may act as an antagonist or agonist at certain receptor sites, modulating their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-6-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-2-24-18-5-3-4-15(19(18)23)14-21-10-12-22(13-11-21)17-8-6-16(20)7-9-17/h3-9,23H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAIPRVOSJJZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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